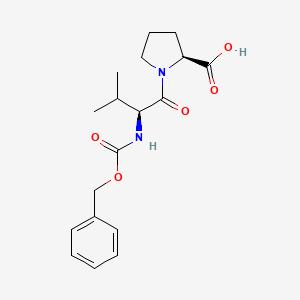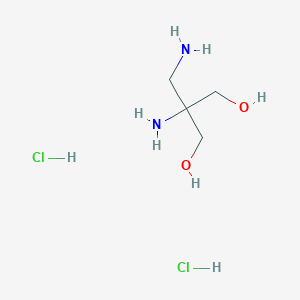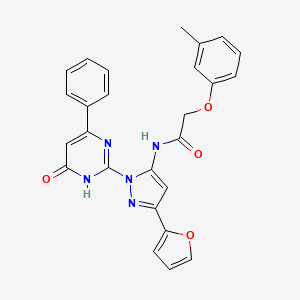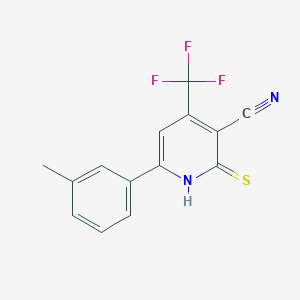
Z-Val-pro-OH
Descripción general
Descripción
It is a white to off-white solid with a molecular weight of 348.4 g/mol . This compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Aplicaciones Científicas De Investigación
Z-Val-pro-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Employed in the production of pharmaceuticals and other fine chemicals
Safety and Hazards
Z-Val-Pro-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Z-Val-pro-OH is a phosphorus-based peptidyl antagonist of inhibitor of apoptosis proteins (IAPs) that mimic the endogenous secondary mitochondrial activator of caspases (Smac) protein . The primary targets of this compound are the IAPs, which play a crucial role in the regulation of apoptosis, a process of programmed cell death .
Mode of Action
This compound interacts with its targets, the IAPs, by blocking their interaction with caspases . Caspases, which are modulated by a proteolytic cascade and their interaction with IAPs, can be released from the inhibitory influence of IAPs by this compound . This interaction leads to changes in the activity of caspases, thereby influencing the process of apoptosis .
Biochemical Pathways
The action of this compound affects the apoptosis pathway. By blocking the interaction between IAPs and caspases, this compound puts the process of apoptosis back on track . This results in a delicate balance between cell survival and death, which is crucial for embryogenesis and for sustaining a constant number of mature cells while preventing the spread of infectious diseases .
Pharmacokinetics
As a biochemical reagent, it is expected to have properties that allow it to interact effectively with its targets within the body .
Result of Action
The action of this compound leads to molecular and cellular effects that influence the process of apoptosis. By mimicking the endogenous Smac protein and blocking the interaction between IAPs and caspases, this compound can induce autoubiquitination followed by proteasomal degradation of cellular IAP1 . This results in an increase in caspase-3 activity, which is indicative of the proapoptotic action of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-pro-OH typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of N-tert-butoxycarbonylation of amino acids. For instance, L-phenylalanine can be reacted with di-tert-butyl dicarbonate in the presence of sodium hydroxide and tert-butyl alcohol to form N-tert-butoxycarbonyl-L-phenylalanine . This intermediate can then be coupled with other amino acids using reagents like diphenyl phosphorazidate (DPPA) to form the desired peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reagents and solvents used are of high purity to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Z-Val-pro-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Comparación Con Compuestos Similares
Z-Pro-OH: Another protected amino acid used in peptide synthesis.
Z-Phe-Val-Pro-NH2: A tripeptide used in the study of enzyme mechanisms.
Oxyma: An additive used in peptide synthesis to replace benzotriazole-based reagents.
Uniqueness: Z-Val-pro-OH is unique due to its specific structure, which allows for the formation of stable peptide bonds. Its use in peptide synthesis is highly valued for its efficiency and reliability .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPECCBYSVGSBBG-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2504842.png)
![2,2-dimethyl-2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2504843.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2504844.png)
![7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2504845.png)

![4-cyclopentaneamido-N-[2-(thiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2504848.png)

![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2504854.png)
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2504857.png)



